2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide is a complex organic compound that features both benzimidazole and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Coupling Reaction: The final step involves coupling the benzimidazole and thiazole moieties through a sulfanyl linkage, followed by acetylation to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The aromatic rings in the benzimidazole and thiazole moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its bioactive moieties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, known for their antiparasitic activity.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir, which have significant biological activities.
Uniqueness
What sets 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide apart is its unique combination of benzimidazole and thiazole moieties, which may confer a broader spectrum of biological activities compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C22H20N4O2S2 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C22H20N4O2S2/c1-13-19(16-9-5-4-6-10-16)24-21(29-13)25-20(28)14(2)30-22-23-17-11-7-8-12-18(17)26(22)15(3)27/h4-12,14H,1-3H3,(H,24,25,28) |
InChI Key |
SXSSFMKFAPCKKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C(C)SC2=NC3=CC=CC=C3N2C(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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